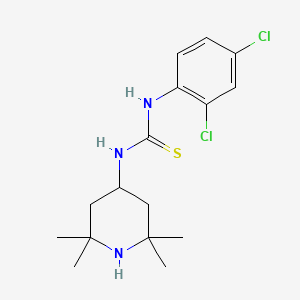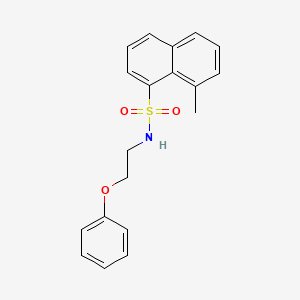![molecular formula C19H18BrNO B4993488 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been identified as a potential therapeutic agent for various types of cancer due to its ability to target specific proteins that are involved in cancer cell growth and division.
Mechanism of Action
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a key role in regulating gene expression and cell growth. By inhibiting BRD4, this compound prevents cancer cells from dividing and growing, ultimately leading to cell death. This mechanism of action makes this compound a unique and promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting cancer cell growth and inducing apoptosis, this compound has also been shown to decrease the expression of genes that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to inhibit the formation of tumor blood vessels, which are essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of this compound on cancer cells without harming normal cells. Furthermore, the synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity to non-cancerous cells at high concentrations. This requires careful dosing and monitoring in order to ensure the safety of the experiment.
Future Directions
There are several future directions for the research and development of 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Furthermore, researchers could investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Finally, further studies could be conducted to investigate the potential use of this compound in other disease areas, such as inflammatory diseases or viral infections.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the field of cancer research. Its selectivity for cancer cells, unique mechanism of action, and range of biochemical and physiological effects make it a promising candidate for cancer therapy. While there are limitations to its use in lab experiments, further research and development of this compound could lead to significant advancements in the field of cancer treatment.
Synthesis Methods
The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of 4-bromo-3-methylphenylamine with cyclohexanone to form 3-(4-bromo-3-methylphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with phenylhydrazine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for further research.
Scientific Research Applications
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This selectivity makes this compound a promising candidate for cancer treatment.
properties
IUPAC Name |
3-(4-bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-13-9-16(7-8-19(13)20)21-17-10-15(11-18(22)12-17)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGOZPHMSXQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4993414.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4993423.png)
![4-fluoro-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4993427.png)
![N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4993428.png)
![1-(2-{4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4993432.png)
![N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4993440.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)

![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)